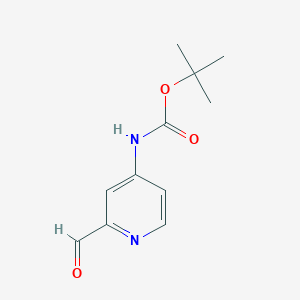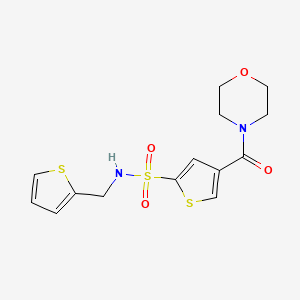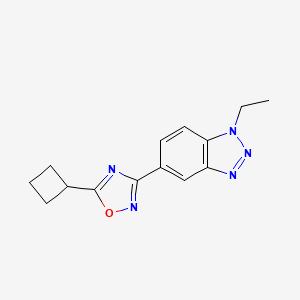
Tert-butyl 2-formylpyridin-4-ylcarbamate
Descripción general
Descripción
Tert-butyl 2-formylpyridin-4-ylcarbamate is a chemical compound with the molecular formula C11H14N2O3 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-formylpyridin-4-ylcarbamate can be represented by the InChI code:1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-7H,1-3H3,(H,12,13,15) . This indicates the presence of a pyridine ring, a carbamate group, and a formyl group in the molecule. Physical And Chemical Properties Analysis
Tert-butyl 2-formylpyridin-4-ylcarbamate is a solid substance . It has a molecular weight of 222.24 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Solar Energy Conversion
- Dye-Sensitized Solar Cells : The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes significantly enhances the performance of dye-sensitized TiO2 solar cells by increasing the open-circuit potential. This improvement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime, attributed to 4TBP's impact on the surface charge of TiO2 and its role in decreasing recombination of electrons (Boschloo et al., 2006).
Catalysis
- Coupling Reactions : 4-tert-Butylpyridine shows beneficial effects in Ni(II)/Cr(II)-mediated coupling reactions, improving reproducibility and inhibiting homo-coupling. This additive promotes homogeneous reactions and improves mass recovery through developed workup procedures using chromium ion chelators (Stamos et al., 1997).
Materials Science
- Polymerization and Organic Transformations : Terpyridines and their transition metal complexes, which include structures similar to Tert-butyl 2-formylpyridin-4-ylcarbamate, are utilized in diverse research fields such as photovoltaics, DNA intercalation, and especially in organometallic catalysis. These materials have catalyzed a broad range of reactions, from artificial photosynthesis to biochemical and organic transformations (Winter et al., 2011).
Photovoltaics
- Solid-State Dye-Sensitized Solar Cells : Research on solid-state dye-sensitized solar cells (ssDSSCs) with 4-tert-butylpyridine (t-BP) as an additive reveals that t-BP functions by shifting the energy levels of titanium dioxide away from those of the hole conductor, thereby enhancing photovoltaic performance. This mechanism highlights t-BP's role in blocking recombination at the TiO2 surface, improving efficiency (Yang et al., 2018).
Safety and Hazards
Tert-butyl 2-formylpyridin-4-ylcarbamate is classified under GHS07 for safety. The hazard statements associated with this compound include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
tert-butyl N-(2-formylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFQEAUCYICLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222435 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formylpyridin-4-ylcarbamate | |
CAS RN |
1196151-92-4 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-formylpyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-chlorophenyl)sulfonyl]-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1650664.png)
![4-ethyl-N~1~-{[1-(3-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N~1~-(3-methoxypropyl)benzamide](/img/structure/B1650665.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1650666.png)

![5-benzyl-N-(3-ethoxypropyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B1650670.png)
![N-(3,5-dimethylphenyl)-1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B1650672.png)
methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B1650673.png)
![1-{4-[5-(piperidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B1650674.png)

![N-(2-chlorobenzyl)-2-[3,3-dimethyl-2-oxo-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B1650678.png)
![1-[6-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B1650680.png)
![4-[5-(1-benzoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B1650681.png)
![Ethyl 4-[(5-bromo-2-methoxybenzyl)amino]-3-ethylisoxazolo[5,4-d]pyrimidine-6-carboxylate](/img/structure/B1650682.png)